![molecular formula C18H15F3N2O2S B2364590 1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1226428-69-8](/img/structure/B2364590.png)
1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of ureas, and its unique chemical structure makes it a promising candidate for drug development.
Scientific Research Applications
Synthesis and Bioactivity
Bioactivity against Pathogens
A study by Donlawson et al. (2020) synthesized a compound related to "1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea" and evaluated its bioactivity against various pathogens, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Bacillus subtilis. The compound exhibited broad spectrum activity against all pathogens except Bacillus subtilis, suggesting potential for novel drug development.
Chemical Synthesis Methodologies
Novel Pyridine and Naphthyridine Derivatives
Abdelrazek et al. (2010) explored the synthesis of novel derivatives involving furan and thiophene units Abdelrazek et al., 2010. This study highlights the versatility of furan and thiophene moieties in synthesizing complex heterocyclic compounds.
Aza-Piancatelli Rearrangement
A research conducted by Reddy et al. (2012) demonstrated the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives Reddy et al., 2012. This method offers a streamlined approach to constructing complex heterocyclic structures with high selectivity and yield.
Material Science and Polymerization
Poly(thiophenylanilino) and Poly(furanylanilino) Polymers
Baldwin et al. (2008) reported on the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, showcasing the application of these heteroaromatic units in creating materials with unique electronic properties Baldwin et al., 2008.
Facile Electrochemical Polymerization
Mo et al. (2015) explored the electrochemical polymerization of 2-(thiophen-2-yl)furan and its enhanced capacitance properties, demonstrating the potential of furan derivatives in supercapacitor applications Mo et al., 2015.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)15-5-1-2-6-16(15)22-17(24)23(10-13-7-9-26-12-13)11-14-4-3-8-25-14/h1-9,12H,10-11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJZZWMUQGHVEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea |
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